
3-(4-Tert-butylcyclohexyl)propanal
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Overview
Description
3-(4-Tert-butylcyclohexyl)propanal is an organic compound with the molecular formula C13H24O. It is a colorless liquid that is used primarily in the fragrance industry due to its pleasant odor. This compound is part of the aldehyde family, characterized by the presence of a formyl group (-CHO).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylcyclohexyl)propanal typically involves the hydrogenation of 4-tert-butylphenol in the presence of a catalyst. One common method uses rhodium on carbon with hydrochloric acid or sulfuric acid as catalysts . Another approach involves the stereoselective reduction of 4-tert-butylcyclohexanone using ruthenium-aminophosphine complexes in the presence of hydrogen gas and a base .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic routes due to their efficiency and selectivity. Carbonyl reductase (CRED) technology is a notable method, utilizing enzymes to achieve high enantioselectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylcyclohexyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products
Oxidation: 3-(4-Tert-butylcyclohexyl)propanoic acid.
Reduction: 3-(4-Tert-butylcyclohexyl)propanol.
Substitution: 3-(4-Tert-butylcyclohexyl)bromopropane
Scientific Research Applications
While the query specifies "3-(4-Tert-butylcyclohexyl)propanal," the search results largely discuss "3-(3-tert-butylcyclohexyl)propanal." These two chemicals are isomers, with different substitution patterns on the cyclohexyl ring. Unless otherwise specified, the information below pertains to 3-(3-tert-butylcyclohexyl)propanal.
General Properties and Production
3-(3-alkylcyclohexyl)propanals can be produced from corresponding 3-(3-alkylphenyl)propanals in two stages . The first stage involves hydrogenating the phenyl ring using catalytic techniques . This typically also hydrogenates the aldehyde function, resulting in 3-(3-alkylcyclohexyl)propan-1-ols . The resultant alcohols are then oxidized back to the aldehyde using stoichiometric oxidants or catalytic vapor phase dehydrogenation .
Applications
- Perfumery Products: 3-(3-tert-butylcyclohexyl)propanal can be included in perfumed products such as fabric washing powders, washing liquids, fabric softeners, detergents, household cleaning products, air fresheners, soaps, shampoos, and cosmetics . The amount of aldehyde present in these products is generally at least 10 ppm by weight, but can be as high as 20% by weight depending on the product .
- Malodor Counteractant: Certain aldehydes, including 2-methyl-3-(3-methylcyclohexyl)propanal, 3-(3-methylcyclohexyl)propanal, and 3-(3-tert-butylcyclohexyl)propanal, can act as malodor counteractants, especially against bathroom malodor .
- Insect Repellency: 3-(3-tert-butylcyclohexyl)propanal demonstrates insect repellency properties against mosquitoes and ants .
- Antimicrobial Properties: Aldehydes in accordance with the invention possess antibacterial and antimicrobial properties . 3-(3-tert-butylcyclohexyl)propanal has shown activity against Staphylococcus aureus . Isomers such as 3-(3-isopropylcyclohexyl)butanal have also been found to have excellent activity against Staphylococcus aureus, suggesting potential use in antibacterial fragrance technology .
- Substantivity to Hair and Cloth: Certain aldehydes exhibit good substantivity to hair and cloth, both wet and dry, making them suitable for fabric treatment and hair care products .
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylcyclohexyl)propanal involves its interaction with olfactory receptors, leading to the perception of its fragrance. The aldehyde group can also participate in various biochemical pathways, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-(4-Tert-butylphenyl)propanal: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Tert-butylcyclohexyl acetate: An ester with similar fragrance properties.
4-Tert-butylphenol: A precursor in the synthesis of 3-(4-Tert-butylcyclohexyl)propanal.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct olfactory properties and stability. Its cyclohexyl ring provides steric hindrance, affecting its reactivity compared to similar compounds with phenyl rings .
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 3-(4-tert-butylcyclohexyl)propanal, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis challenges include low yields due to steric hindrance from the tert-butyl group and isomer formation. For example, a similar compound, 3-(4-isobutylphenyl)propanal, achieved only 11% yield via isobutyl styrene oxidation . Optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) in Friedel-Crafts acylation to enhance regioselectivity .
- Temperature Control : Lower reaction temperatures to minimize side reactions.
- Purification Techniques : Employ column chromatography or preparative HPLC to isolate the target compound from isomers.
Q. How can chromatographic techniques be applied to separate and quantify isomers of this compound?
- Methodological Answer : Gas chromatography (GC) with chiral stationary phases (e.g., cyclodextrin derivatives) effectively resolves cis/trans isomers, as demonstrated for 2-tert-butylcyclohexyl acetate (>98% purity via GC) . For quantification:
- Calibration Standards : Use pure isomer references.
- Retention Time Analysis : Compare peaks to known isomer profiles.
- Mass Spectrometry Coupling : Confirm structural integrity via GC-MS.
Q. What analytical methods are recommended to confirm the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals, such as the aldehyde proton (~9.8 ppm) and tert-butyl group (1.2–1.4 ppm). For example, 3-(cis-1-azido-4-phenylcyclohexyl)propanal was characterized using 300 MHz ¹H NMR in CD₂Cl₂ .
- FT-IR : Confirm aldehyde C=O stretch (~1720 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₂₂O).
Advanced Research Questions
Q. What reaction mechanisms govern the intramolecular Schmidt reaction in synthesizing azido-propanal derivatives?
- Methodological Answer : The Schmidt reaction involves azide migration and ketone formation. For 3-(cis-1-azido-4-phenylcyclohexyl)propanal (9), the mechanism proceeds via:
- Azide Activation : Acid catalysis promotes azide protonation.
- N₂ Elimination : Forms a nitrilium ion intermediate.
- Nucleophilic Attack : Water or alcohol attacks the nitrilium ion, yielding the final product .
- Experimental Design : Monitor intermediates using in-situ FT-IR or LC-MS to validate the mechanism.
Q. How do computational models predict viable synthetic pathways for this compound?
- Methodological Answer : Tools like Pistachio, BKMS_METABOLIC, and Reaxys databases prioritize routes based on:
- Precursor Availability : Select commercially accessible starting materials (e.g., tert-butylcyclohexane derivatives).
- Reaction Feasibility : Score steps by thermodynamic favorability (ΔG) and kinetic barriers (activation energy) .
- Retrosynthetic Analysis : Fragment the target molecule into synthons (e.g., tert-butylcyclohexyl fragment + propanal chain).
Q. What crystallographic methods resolve the stereochemistry of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, (S)-1-(piperidin-2-yl)propan-2-one (XS) was resolved using:
- Crystal Growth : Slow evaporation from dichloromethane/hexane.
- Data Collection : 298 K, Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : SHELXL-97 software for structure solution .
- Application : Compare experimental data with Density Functional Theory (DFT)-optimized structures to validate stereochemistry.
Q. How do researchers address contradictions in reported synthetic yields for tert-butyl-substituted propanals?
- Methodological Answer : Discrepancies (e.g., 11% vs. higher yields) arise from:
- Substrate Purity : Impurities in starting materials (e.g., isobutyl styrene) reduce efficiency.
- Isomer Interference : Unresolved isomers may skew yield calculations.
- Resolution Strategies :
- Reproducibility Tests : Repeat reactions under standardized conditions.
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation.
Q. What protocols ensure the stability of this compound during storage and handling?
- Methodological Answer :
- Storage Conditions : Argon atmosphere at –20°C to prevent aldehyde oxidation.
- Stabilizers : Add 0.1% hydroquinone to inhibit polymerization.
- Handling : Use amber vials to block UV light, which accelerates degradation.
Properties
CAS No. |
88166-22-7 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(4-tert-butylcyclohexyl)propanal |
InChI |
InChI=1S/C13H24O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h10-12H,4-9H2,1-3H3 |
InChI Key |
PTMDNZHOOMOTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)CCC=O |
Origin of Product |
United States |
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